

Data Presentation: Comparative Biological Activity of FPPQ Analogs

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Compound of Interest

Compound Name: FPPQ

Cat. No.: B12429162

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The following table summarizes the in vitro biological activity of **FPPQ** and its analogs at the human 5-HT3 and 5-HT6 receptors. The data is extracted from studies by Zajdel et al. (2021).

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Compound	R ¹	R ²	5-HT3R Antagonist Activity (pD ₂)	5-HT6R Binding Affinity (K _i , nM)
FPPQ (17)	H	3-F	7.43	2
7	H	H	7.01	11
18	H	4-Cl	7.24	8
20	H	4-CH ₃	7.15	10
21	H	4-OCH ₃	7.07	12
5d	-	-	Not Reported	245
6	-	-	Not Reported	2

Caption: Table 1. Structure-activity relationship of **FPPQ** analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described by Zajdel et al. (2021).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

5-HT3A Receptor Antagonist Activity Assay

- Cell Line: HEK-293 cells stably expressing the human 5-HT3A receptor.
- Method: Calcium influx assay using a fluorescent calcium indicator (Fluo-4 NW).
- Procedure:
 - Cells were seeded in 96-well plates and grown to confluence.
 - The growth medium was replaced with a buffer containing the fluorescent dye, and the cells were incubated.
 - Test compounds (**FPPQ** analogs) were added at various concentrations and incubated.
 - The 5-HT3 receptor was stimulated with a known agonist (e.g., 2-methyl-5-HT).
 - Changes in intracellular calcium concentration were measured using a fluorescence plate reader.
- Data Analysis: The antagonist activity was quantified by determining the concentration of the analog that inhibited the agonist-induced calcium influx by 50% (IC₅₀). These values were then converted to pD₂' values.

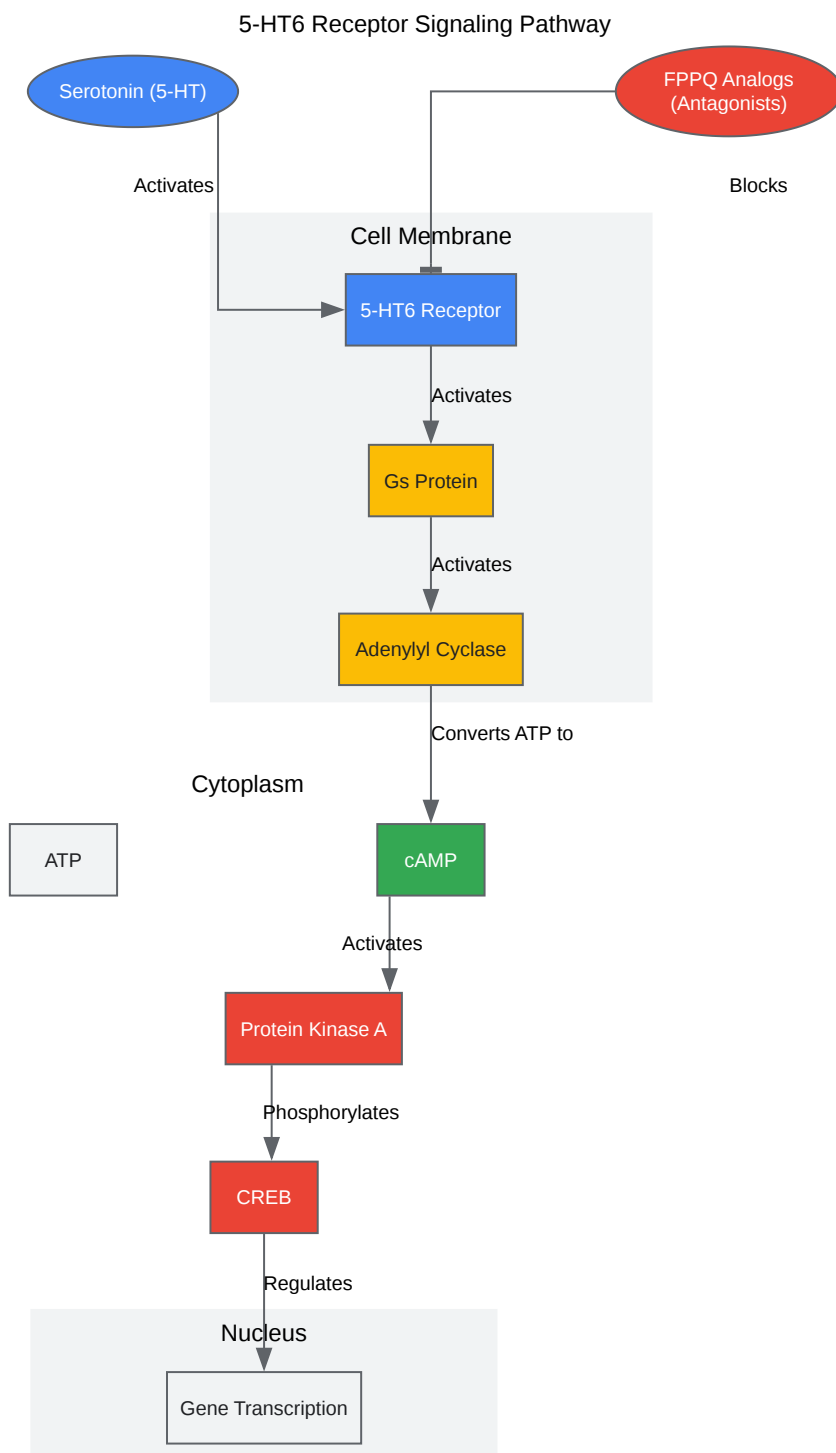
5-HT6 Receptor Binding Assay

- Source: Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.
- Radioligand: [³H]LSD (lysergic acid diethylamide).
- Method: Radioligand binding assay.
- Procedure:
 - Cell membranes were incubated with a fixed concentration of [³H]LSD and varying concentrations of the test compounds (**FPPQ** analogs).

- The incubation was carried out in a binding buffer at a specific temperature and for a defined period to reach equilibrium.
- The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The radioactivity retained on the filters was measured by liquid scintillation counting.
- Data Analysis: The binding affinity of the analogs was determined by competitive binding analysis, calculating the inhibition constant (K_i) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

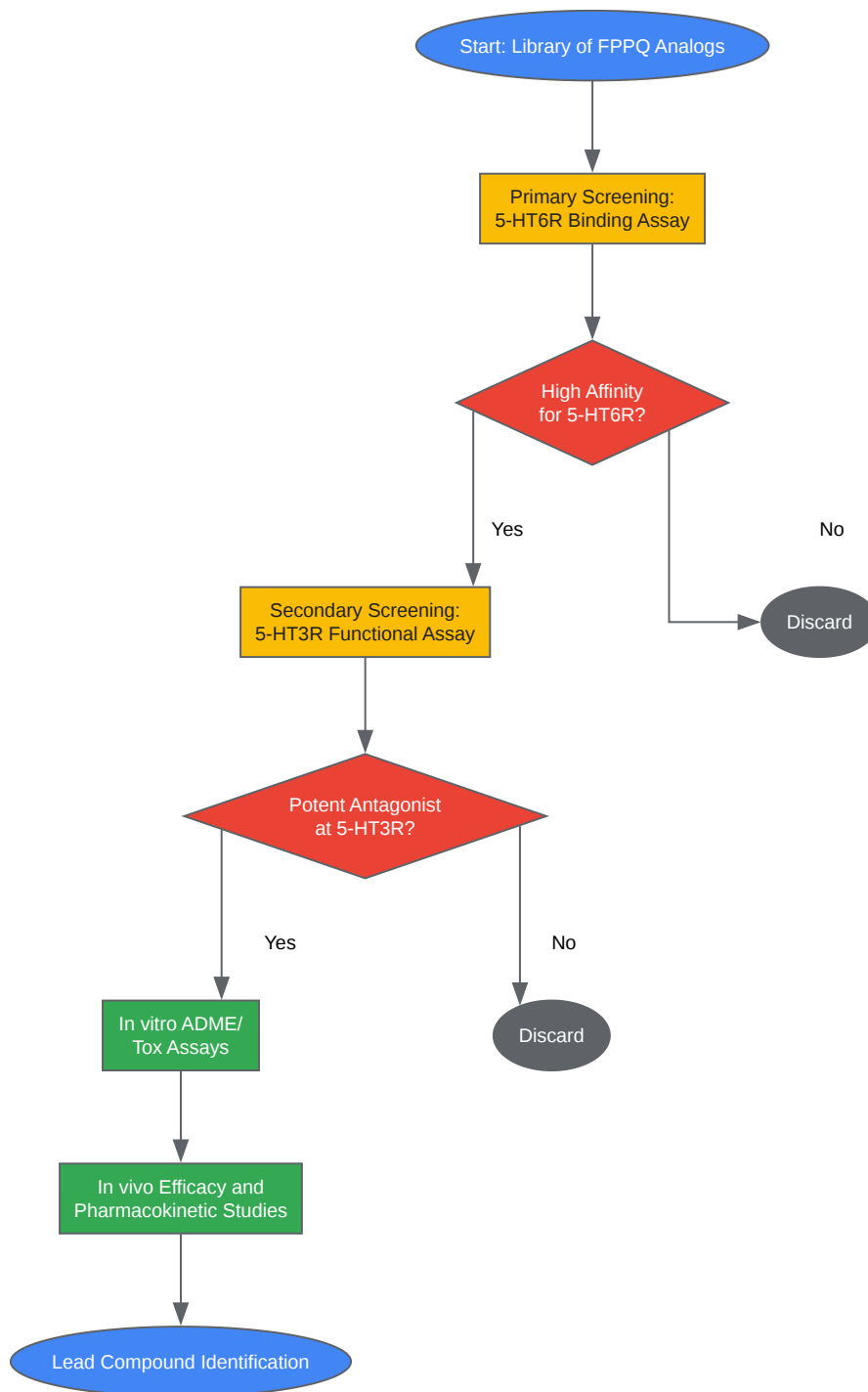
The following diagrams illustrate the signaling pathway of the 5-HT₆ receptor and a general workflow for the screening of **FPPQ** analogs.



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Caption: 5-HT₆ Receptor Signaling Pathway.

Experimental Workflow for FPPQ Analog Screening

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References

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